5-(1,3-Benzodioxol-5-ylmethyl)-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxamide
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Overview
Description
5-(1,3-Benzodioxol-5-ylmethyl)-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antitumor Agents : A study focused on benzothiazole derivatives, closely related in structure to the compound , highlighted their potent antitumor activities. These derivatives demonstrated selective cytotoxicity against tumorigenic cell lines, suggesting that similar compounds could be explored for antitumor applications (Yoshida et al., 2005).
Cytotoxicity Evaluation : Novel pyrimidine derivatives, through their synthesis and chemical behavior study, showed significant cytotoxicity against various cancer cell lines, indicating the potential of similar structures in cancer treatment (Sakr, Assy, & ELasaad, 2020).
Chemical Synthesis and Reactions
Heterocyclic Synthesis : The unusual reaction of thiomalonamide with dimedone derivatives, leading to the synthesis of 6-thioxopyrimidine-5-carboxamide, suggests the compound could be useful in generating novel heterocyclic structures for further biological evaluation (Dotsenko & Krivokolysko, 2013).
Applications in Membrane Technology
Pervaporation Membrane Development : Carboxyl-containing polyimides were synthesized and applied as pervaporation membranes for ethanol dehydration. Given the potential functional groups in "5-(1,3-Benzodioxol-5-ylmethyl)-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxamide," similar compounds could be investigated for their utility in developing new materials for separation technologies (Xu & Wang, 2015).
Safety and Hazards
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-12-17(10-13-7-8-15-16(9-13)27-11-26-15)28-21(18(12)19(22)24)23-20(25)14-5-3-2-4-6-14/h7-9,14H,2-6,10-11H2,1H3,(H2,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALPILIFLVUKQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.